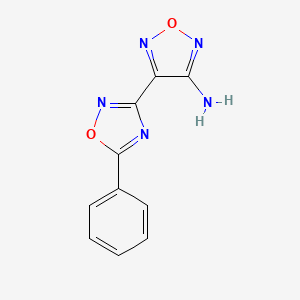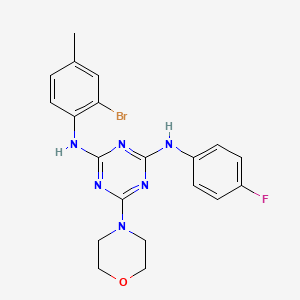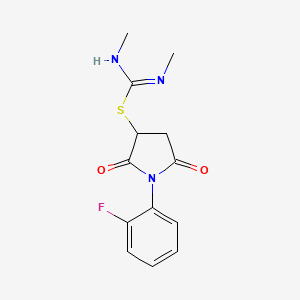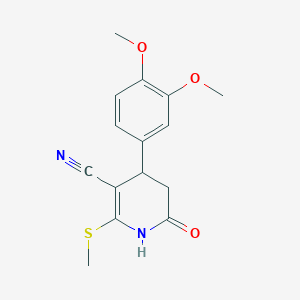![molecular formula C16H18Cl2N2O2 B15010939 3-(2,2-dichloroethenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B15010939.png)
3-(2,2-dichloroethenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropane-1-carbohydrazide is a complex organic compound with a unique structure that includes a cyclopropane ring, dichloroethenyl group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropane-1-carbohydrazide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable precursor with a dichloroethenyl group under specific conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with a methoxyphenyl compound, often using a catalyst to facilitate the process.
Final Assembly: The final step involves the condensation of the intermediate with a carbohydrazide derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-(2,2-Dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the removal of certain groups or the conversion of double bonds to single bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler hydrocarbons.
科学的研究の応用
3-(2,2-Dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropane-1-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which 3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropane-1-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester
- 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
- 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid
Uniqueness
3-(2,2-Dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropane-1-carbohydrazide is unique due to its combination of functional groups and structural features
特性
分子式 |
C16H18Cl2N2O2 |
|---|---|
分子量 |
341.2 g/mol |
IUPAC名 |
3-(2,2-dichloroethenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-16(2)12(8-13(17)18)14(16)15(21)20-19-9-10-5-4-6-11(7-10)22-3/h4-9,12,14H,1-3H3,(H,20,21)/b19-9+ |
InChIキー |
QBVRRSXUBBQXFZ-DJKKODMXSA-N |
異性体SMILES |
CC1(C(C1C(=O)N/N=C/C2=CC(=CC=C2)OC)C=C(Cl)Cl)C |
正規SMILES |
CC1(C(C1C(=O)NN=CC2=CC(=CC=C2)OC)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[5-(4-Methylphenoxy)furan-2-yl]methyl}piperidine](/img/structure/B15010861.png)
![3-[(2-methylpiperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010871.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B15010873.png)

![2-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B15010888.png)
![N-allyl-N-[4-(4-benzylpiperidino)-6-methoxy-1,3,5-triazin-2-yl]amine](/img/structure/B15010889.png)
![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15010903.png)
![3-bromo-4-ethoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B15010906.png)
![1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15010919.png)
![1,3-Dimethyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15010926.png)
![3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15010936.png)



